molecular formula C18H20N2 B14256062 1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)- CAS No. 177492-20-5

1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-

Katalognummer: B14256062
CAS-Nummer: 177492-20-5
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: HIMFGEVFBWNGME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Azaspiro[25]octane, 1-phenyl-2-(3-pyridinyl)- is a complex organic compound with the molecular formula C18H20N2 It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Vorbereitungsmethoden

The synthesis of 1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)- can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing heterocycle. The reaction conditions typically require the use of strong bases and high temperatures to facilitate the formation of the spirocyclic structure . Industrial production methods may involve continuous flow synthesis to ensure efficiency and safety .

Analyse Chemischer Reaktionen

1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Vergleich Mit ähnlichen Verbindungen

1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)- can be compared with other spirocyclic compounds such as:

The uniqueness of 1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)- lies in its specific substituents and spirocyclic structure, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

177492-20-5

Molekularformel

C18H20N2

Molekulargewicht

264.4 g/mol

IUPAC-Name

1-phenyl-2-pyridin-3-yl-1-azaspiro[2.5]octane

InChI

InChI=1S/C18H20N2/c1-3-9-16(10-4-1)20-17(15-8-7-13-19-14-15)18(20)11-5-2-6-12-18/h1,3-4,7-10,13-14,17H,2,5-6,11-12H2

InChI-Schlüssel

HIMFGEVFBWNGME-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(N2C3=CC=CC=C3)C4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.